molecular formula C19H24N2O2 B1263583 22-Norajmalan-17alpha,21alpha-diol

22-Norajmalan-17alpha,21alpha-diol

Cat. No. B1263583
M. Wt: 312.4 g/mol
InChI Key: HIOAYNMZFIHQNS-DEKAJGEMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norajmaline is an organonitrogen heterocyclic compound that is ajmaline which is lacking the methyl substituent attached to the nitrogen of the dihydroindole moiety. It is a tertiary amino compound, a secondary amino compound, a secondary alcohol, an indole alkaloid, a bridged compound, an organonitrogen heterocyclic compound and a hemiaminal. It derives from an ajmaline. It is a conjugate base of a norajmaline(1+).

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that certain isomers related to 22-Norajmalan-17alpha,21alpha-diol, such as 21alpha-methylmelianodiol and 21beta-methylmelianodiol, exhibit notable anti-inflammatory effects. These compounds were isolated from Poncirus trifoliata and demonstrated inhibition of nitric oxide production in macrophages, suggesting a potential role in treating inflammatory conditions. They also reduced the expression of inflammatory markers like inducible nitric oxide synthase and cyclooxygenase-2, as well as tumor necrosis factor-alpha and interleukin-1beta. In vivo, these compounds showed efficacy in reducing paw swelling in mouse models of acute inflammation (Zhou et al., 2007).

Neuroprotective Effects

Research on estratriene derivatives, which include structures similar to 22-Norajmalan-17alpha,21alpha-diol, indicates potential neuroprotective effects. These compounds have been studied for their ability to modulate membrane fluidity, which could influence the functioning of neuronal cells. In particular, changes in membrane fluidity can impact cellular responses to stress and may contribute to the neuroprotective effects of these compounds (Liang et al., 2001).

Antiviral Activity

Brassinosteroids, which share structural similarities with 22-Norajmalan-17alpha,21alpha-diol, have demonstrated antiviral activity against vesicular stomatitis virus in cell culture. One synthetic brassinosteroid showed an ability to inhibit the replication of the virus, primarily affecting later stages of the virus growth cycle. This suggests potential applications of similar compounds in antiviral therapies (Romanutti et al., 2007).

Antitumor Activity

Triterpenoids, including those structurally related to 22-Norajmalan-17alpha,21alpha-diol, have shown significant antitumor and antibacterial activity. These compounds were isolated from various plants and exhibited promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines (Dai et al., 2001).

properties

Product Name

22-Norajmalan-17alpha,21alpha-diol

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C19H24N2O2/c1-2-9-10-7-13-16-19(11-5-3-4-6-12(11)20-16)8-14(15(10)17(19)22)21(13)18(9)23/h3-6,9-10,13-18,20,22-23H,2,7-8H2,1H3/t9-,10-,13-,14-,15-,16-,17+,18+,19+/m0/s1

InChI Key

HIOAYNMZFIHQNS-DEKAJGEMSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22-Norajmalan-17alpha,21alpha-diol
Reactant of Route 2
22-Norajmalan-17alpha,21alpha-diol
Reactant of Route 3
22-Norajmalan-17alpha,21alpha-diol
Reactant of Route 4
22-Norajmalan-17alpha,21alpha-diol
Reactant of Route 5
22-Norajmalan-17alpha,21alpha-diol
Reactant of Route 6
22-Norajmalan-17alpha,21alpha-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.